Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate
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Overview
Description
Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate is a chemical compound with the molecular formula C11H17BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromothiazol-2-yl(isopropyl)carbamate typically involves the reaction of 5-bromo-1,3-thiazol-2-amine with tert-butyl chloroformate and isopropylamine. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines.
Scientific Research Applications
Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 5-bromothiazol-2-yl(isopropyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and the carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromothiazol-2-yl)carbamate
- Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
- Tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate
- Methyl 2-Boc-aminothiazole-4-carboxylate
Uniqueness
Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate is unique due to the presence of both the isopropyl and tert-butyl groups, which can influence its reactivity and interactions with other molecules. These groups can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C11H17BrN2O2S |
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Molecular Weight |
321.24 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H17BrN2O2S/c1-7(2)14(9-13-6-8(12)17-9)10(15)16-11(3,4)5/h6-7H,1-5H3 |
InChI Key |
LQLHUMILSVQBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC=C(S1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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